Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Description
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS: 1376340-66-7) is a bicyclic heterocyclic compound featuring fused imidazolidine and piperazine rings. Its molecular formula is C₇H₁₂ClN₃O₂ (molecular weight: 217.65 g/mol), with a structural framework that includes two carbonyl groups and a hydrochloride salt .
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPINYSEWSOODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375909-46-8 | |
| Record name | octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with an imidazolidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
Derivatives of the parent compound, such as 2-methyl- and 2-ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, highlight the impact of substituents on physicochemical properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| Parent compound (HCl salt) | C₇H₁₂ClN₃O₂ | 217.65 | 1376340-66-7 | None |
| 2-Methyl derivative | C₈H₁₄ClN₃O₂ | 219.67 | Not provided | Methyl (-CH₃) |
| 2-Ethyl derivative | C₉H₁₆ClN₃O₂ | 233.70 | 1375897-49-6 | Ethyl (-CH₂CH₃) |
Key Observations :
Halogenated Analogues
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) shares a similar bicyclic core but incorporates a bromine atom:
- Molecular Formula : C₆H₉BrClN₃ (molecular weight: 250.51 g/mol).
Scaffold-Modified Analogues
Compounds like indolin-1,3-dione derivatives (e.g., from ) demonstrate how scaffold modifications influence biological activity:
- Receptor Affinity : Indolin-1,3-dione derivatives exhibit selectivity for σ2 receptors (Ki = 42 nM) but poor σ1 affinity (Ki > 3000 nM), contrasting with benzoxazolone derivatives that show high σ1 affinity (Ki = 5–30 nM) .
- Structural Implications : The additional carbonyl group in indolin-1,3-dione disrupts σ1 binding, underscoring the sensitivity of receptor interactions to core scaffold geometry .
Biological Activity
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS No. 1375909-46-8) is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies demonstrating its efficacy in various applications.
- Molecular Formula : C6H10ClN3O2
- Molecular Weight : 191.62 g/mol
- Structure : The compound features a piperazine ring fused with an imidazolidine dione structure, which is known for its versatility in biological applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural motif, which is similar to other bioactive piperazine derivatives. Research indicates that compounds with piperazine scaffolds often exhibit a range of biological activities including:
- Antiviral Activity : Some studies have indicated that derivatives of piperazine can inhibit viral replication.
- Anticancer Potential : Piperazine-based compounds have been explored for their ability to induce apoptosis in cancer cells.
- Neurotransmitter Modulation : Certain piperazine derivatives act as ligands for neurotransmitter receptors, influencing pathways related to mood and cognition.
Synthesis Methods
Recent studies have highlighted various synthetic strategies to prepare Octahydroimidazolidino[1,5-a]piperazine-1,3-dione derivatives. The most common methods include:
- Cyclization of Dipeptides : This method involves the cyclization of specific dipeptides under controlled conditions to yield the desired piperazine structure.
- Functionalization of Existing Scaffolds : Utilizing existing piperazine frameworks and modifying them with different functional groups can enhance biological activity.
Antiviral Activity
A study focused on the antiviral properties of piperazine derivatives revealed that certain compounds showed significant inhibition of viral replication in vitro. For instance, the compound C35 demonstrated comparable efficacy to established antiviral agents in inhibiting the Potato Virus Y (PVY) with an EC50 value significantly lower than that of control agents like moroxydine hydrochloride .
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC50 (μg/mL) |
|---|---|---|---|---|
| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | 89 ± 6 |
| NNM | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | 72 ± 6 |
| Moroxydine | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 | 450 ± 3 |
Anticancer Research
In another investigation into the anticancer potential of piperazine derivatives, compounds containing the octahydroimidazolidino structure were found to induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . This suggests potential therapeutic applications in oncology.
Q & A
Q. How can the synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride be optimized for higher yield and purity?
Methodological Answer: Optimization involves selecting appropriate reaction conditions and purification techniques. Key steps include:
- Reagent Selection : Use alkylation agents (e.g., propylbromide derivatives) with potassium carbonate as a base in dry acetonitrile to minimize side reactions .
- Reaction Environment : Conduct reactions under nitrogen atmosphere to prevent oxidation and moisture interference .
- Purification : Employ preparative thin-layer chromatography (TLC) on alumina plates with ethyl acetate/petroleum ether mixtures for effective separation .
- Acid Catalysts : For intermediates, sulfuric acid can enhance reaction rates during cyclization steps .
Q. Example Optimization Table :
| Condition | Yield Improvement | Purity (%) | Reference |
|---|---|---|---|
| Dry acetonitrile + K2CO3 | 75% → 85% | 98 | |
| Nitrogen atmosphere | Reduced byproducts | 99 | |
| TLC purification | 90% recovery | 99.5 |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Characterization requires multi-modal validation:
- Structural Confirmation : Use H NMR and C NMR to verify backbone integrity and substituent positions. LC-MS spectrometry ensures molecular weight consistency .
- Elemental Analysis : Quantify C, H, N ratios to confirm stoichiometry .
- Purity Assessment : High-performance liquid chromatography (HPLC) adapted from thiamine analysis methods (e.g., C18 columns, UV detection) .
Q. Key Data from Evidence :
- NMR chemical shifts for piperazine derivatives align with expected imidazolidine ring resonances (δ 3.3–4.5 ppm for CH2 groups) .
- LC-MS m/z values should match theoretical molecular ions (±0.1 Da) .
Advanced Research Questions
Q. How can stability studies under varying pH and temperature conditions be designed?
Methodological Answer:
- Experimental Design :
- pH Range : Test stability in buffers (pH 1–12) at 25°C and 40°C for 1–30 days.
- Degradation Monitoring : Use HPLC to quantify parent compound loss and identify degradation products .
- Storage Recommendations : Store in sealed containers under nitrogen at -20°C for long-term stability, as moisture accelerates hydrolysis .
Q. What computational approaches predict the reactivity of this compound?
Methodological Answer:
- Reactivity Modeling :
- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile or water to optimize reaction solvents .
Q. Case Study :
- MD simulations of tetrahydroimidazo[1,5-a]pyrazine analogs show >90% stability in non-polar solvents, aligning with experimental solubility data .
Q. How can impurity profiles be systematically analyzed?
Methodological Answer:
Q. Impurity Table :
| Impurity Type | Detection Method | Threshold (ppm) | Reference |
|---|---|---|---|
| Unreacted starting material | HPLC-UV (254 nm) | <0.1 | |
| Hydrolytic degradant | LC-MS/MS | <0.05 |
Q. What strategies resolve contradictions in spectral data for structural elucidation?
Methodological Answer:
Q. Example :
Q. How are reaction mechanisms for ring closure validated experimentally?
Methodological Answer:
Q. What methodologies assess biological interactions without FDA approval?
Methodological Answer:
- In Silico Screening :
- In Vitro Assays :
Ethical Note : Per , in vivo testing is prohibited without regulatory approval.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
